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Validated Biomarkers for Niraparib Response

The table below summarizes the primary genetic biomarkers used to predict patient response to niraparib,

along with the supporting clinical evidence.

Biomarker Clinical Context
Level of
Evidence

Key Trial Data
(PFS Hazard
Ratio vs.
Placebo)

Impact on Patient
Selection

HRD Status
(includes BRCA
mut & genomic

scar)

First-line

Maintenance [1]
[2] [3]

Phase 3 RCT

(PRIMA)

HR 0.43 (HRD+

population) [1] [3]

Strongest predictor of

efficacy; required per
latest FDA label [4].

gBRCA Mutation First-line &

Recurrent
Maintenance [1]

[3]

Phase 3

RCTs
(PRIMA,

NOVA)

HR 0.27
(recurrent); HR
0.40 (first-line) [1]

[2] [3]

A subset of HRD;

derives greatest benefit.
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Biomarker Clinical Context
Level of
Evidence

Key Trial Data
(PFS Hazard
Ratio vs.
Placebo)

Impact on Patient
Selection

HR Proficiency
(HRP)

First-line

Maintenance [5]
[2] [4]

Phase 3 RCT

(PRIMA)

HR 0.68 (HRP

population) [2]

Shows modest PFS

benefit; recent OS data
led to FDA label

restriction, limiting new
use [4].

Experimental Protocols for Biomarker Testing

Accurate biomarker assessment is critical for patient selection. The following are standard methodologies

cited in pivotal trials.

HRD Testing via Genomic Scar Analysis

Principle: This test identifies genomic patterns of scarring caused by past DNA repair failures in

tumor cells [6].
Protocol: The MyChoice CDx test was used in the PRIMA and NOVA trials [1] [3].

Sample Preparation: Use formalin-fixed paraffin-embedded tumor tissue samples with a
minimum tumor cell purity.

Genomic Analysis: Perform whole-genome genotyping using a single-nucleotide
polymorphism array to assess genome-wide loss of heterozygosity, telomeric allelic imbalance,

and large-scale state transitions.
Scoring: The test generates a Genomic Instability Score. A score of ≥42 is considered
HRD-positive [1] [3].

Troubleshooting: Low tumor cellularity can lead to false negatives. Macro-dissection or enrichment

of tumor areas may be necessary.

BRCA Mutation Testing

Principle: Directly identifies pathogenic mutations in the BRCA1 and BRCA2 genes.

Protocol: In clinical trials, both germline and tumor testing were utilized [1] [6] [3].
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Germline Testing: Use DNA from a blood or saliva sample to detect inherited mutations.

Somatic Testing: Use DNA from tumor tissue to detect acquired, tumor-specific mutations.
Methodology: Use next-generation sequencing panels that comprehensively cover the entire

coding region of the genes to detect single-nucleotide variants and small insertions/deletions.
Troubleshooting: Note that not all BRCA variants are pathogenic. Classify variants according to

established guidelines.

The diagram below illustrates the logical workflow for integrating these biomarker tests into a patient

selection strategy for niraparib therapy.
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Technical FAQs & Troubleshooting

The FDA label for niraparib changed; what is the current indication? Based on matured overall

survival data, the FDA has limited niraparib's indication to the maintenance treatment of adults with

advanced HRD-positive ovarian cancer. Initiating new treatment in HRD-negative patients is no

longer recommended [4].

Are there emerging biomarkers beyond HRD and BRCA? Research is ongoing. Promising

candidates include:

SLFN11: A protein that may sensitize tumors to DNA-damaging agents [6].

RAD51 foci formation: A functional assay that measures a tumor's real-time ability to perform
homologous recombination repair [6].

HOXA9 promoter methylation: An epigenetic marker under investigation [6]. These
biomarkers require large-scale clinical validation before routine clinical use.

How does the mechanism of action inform biomarker selection? Niraparib induces synthetic

lethality in HRD tumor cells. It inhibits PARP, blocking single-strand break repair. During replication,

this leads to double-strand breaks. In HRD cells, the backup repair pathway is also defective, causing

catastrophic DNA damage and cell death [1] [3]. The following diagram illustrates this core

mechanism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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